Isomeric Scaffold Differentiation: 1,2-Oxazinane vs. N-Acetylmorpholine
1-(Oxazinan-2-yl)ethanone is a constitutional isomer of the common industrial chemical N-acetylmorpholine. While both share the molecular formula C₆H₁₁NO₂, the target compound features a 1,2-oxazinane ring (oxygen and nitrogen adjacent), whereas the comparator is a morpholine derivative (1,4-oxazinane). [1] This positional isomerism results in a fundamentally different heterocyclic core, which is crucial for diversity-oriented synthesis. The target compound presents a unique 1,2-relationship between the heteroatoms, a motif found in biologically active MEK inhibitors like RO4987655, which uses a 3-oxo-[1,2]oxazinan-2-ylmethyl group to achieve high selectivity for MEK over 400 other kinases [2].
| Evidence Dimension | Chemical Scaffold & Constitutional Isomerism |
|---|---|
| Target Compound Data | 1,2-oxazinane core (O and N adjacent) |
| Comparator Or Baseline | Morpholine core (1,4-oxazinane, O and N separated by two carbons) |
| Quantified Difference | Constitutional isomer; identical molecular formula (C₆H₁₁NO₂), distinct ring atom connectivity |
| Conditions | Structural analysis by InChI/InChIKey |
Why This Matters
This isomeric identity is the primary determinant of the compound's use as a specific 1,2-oxazinane building block, making it non-interchangeable with the more common morpholine isomer for projects requiring this precise scaffold.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88988579, 1-(1,2-Oxazinan-2-yl)ethan-1-one. Retrieved April 21, 2026. View Source
- [2] Isshiki, Y., et al. (2011). Design and synthesis of novel allosteric MEK inhibitor CH4987655 as an orally available anticancer agent. Bioorganic & Medicinal Chemistry Letters, 21(6), 1795-1801. View Source
